molecular formula C18H18O2 B170130 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one CAS No. 155269-25-3

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Cat. No. B170130
M. Wt: 266.3 g/mol
InChI Key: HGQUTJXFBWOUHB-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (HIPP) is a synthetic organic compound that has a wide range of scientific and medical applications. HIPP is a common intermediate in the synthesis of many compounds, including drugs and other biologically active compounds. HIPP has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Molecular Structure and Electronic Properties

  • The structural and electronic properties of similar compounds have been extensively studied using density functional theory (DFT). These studies provide insights into the geometrical framework, electronic parameters, and chemical reactivity, contributing to a deeper understanding of such compounds (Adole et al., 2020).

Antioxidant Activity

  • Chalcone derivatives, including compounds structurally similar to 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, have been synthesized and tested for their antioxidant activity. These studies highlight the potential of such compounds in oxidative stress mitigation (Sulpizio et al., 2016).

Non-linear Optical Properties

  • Research has shown that chalcones can exhibit significant non-linear optical (NLO) properties, which are valuable in photonic applications. The electronic absorption bands and molecular interactions of these compounds contribute to their NLO responses (Singh et al., 2012).

Corrosion Inhibition

  • Certain chalcone derivatives are effective as corrosion inhibitors, particularly for aluminum in acidic solutions. This application is crucial in materials science and engineering, where corrosion resistance is a significant concern (Fouda et al., 2014).

Antimicrobial Activity

  • Some derivatives of 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one have been evaluated for their antimicrobial properties, showing effectiveness against various pathogens. This highlights their potential in developing new antimicrobial agents (Amole et al., 2019).

Crystal Structures and Molecular Packing

  • The crystal structures and molecular packing of chalcone analogs provide valuable insights into their physicochemical properties and potential applications in material science (Quoc et al., 2019).

Enzymatic Synthesis Applications

  • Enzymes like eugenol dehydrogenase have been used to synthesize chalcone derivatives, demonstrating the application of biocatalysis in synthesizing complex organic compounds (Wieser et al., 1999).

Chemical and Antibacterial Activities

  • The chemical reactivity and antibacterial potential of certain chalcone derivatives have been explored, revealing their potential in pharmaceutical applications (Deghady et al., 2021).

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13,19H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQUTJXFBWOUHB-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422079
Record name (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

CAS RN

155269-25-3
Record name (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Reactant of Route 3
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Reactant of Route 6
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.